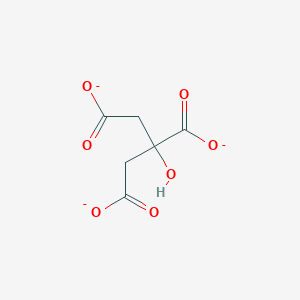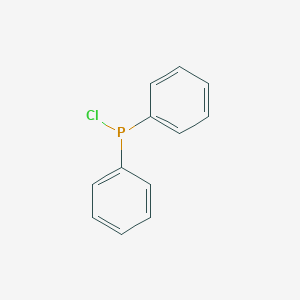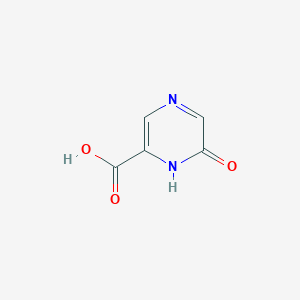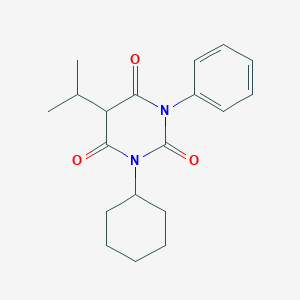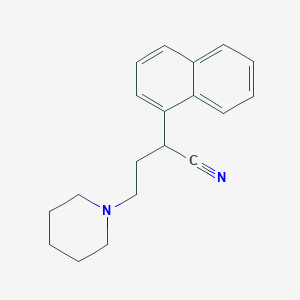
alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile
概要
説明
Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile, commonly known as N-ethyl-1,2-dihydro-2-oxoquinoline-4-carboxamide (NEDQ), is a chemical compound that has been extensively studied for its potential therapeutic applications. NEDQ belongs to the class of compounds known as quinoline derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
生化学的および生理学的効果
Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile can have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines involved in inflammatory responses.
実験室実験の利点と制限
One advantage of using alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile in lab experiments is that it has been extensively studied and its properties and effects are well understood. However, one limitation is that it can be difficult and time-consuming to synthesize, which could make it less practical for some experiments.
将来の方向性
There are many potential future directions for research on alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research could explore the mechanisms of action of alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile and its potential for use in combination with other drugs or therapies. Finally, studies could investigate the potential for alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile to be used as a diagnostic tool for certain types of cancer.
科学的研究の応用
Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been studied for its potential therapeutic applications in a variety of areas, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
1092-11-1 |
|---|---|
製品名 |
alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile |
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC名 |
2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c20-15-17(11-14-21-12-4-1-5-13-21)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,17H,1,4-5,11-14H2 |
InChIキー |
MXQCLDABRUMZOD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1CCN(CC1)CCC(C#N)C2=CC=CC3=CC=CC=C32 |
同義語 |
α-(1-Naphtyl)-1-piperidinebutyronitrile |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

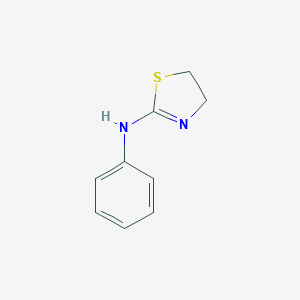
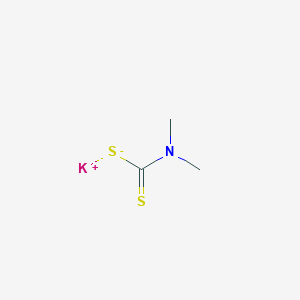
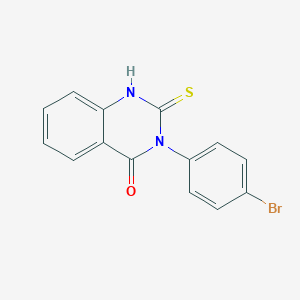
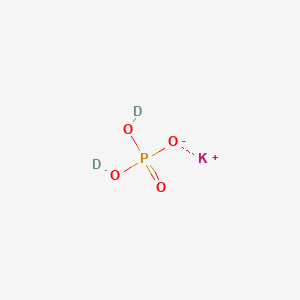
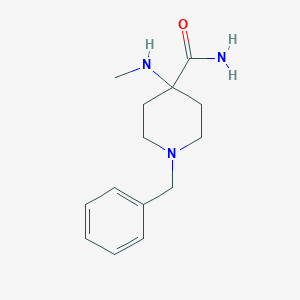
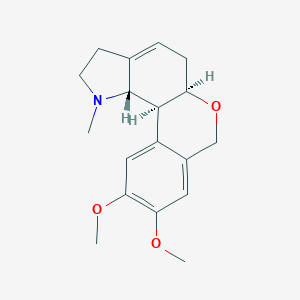
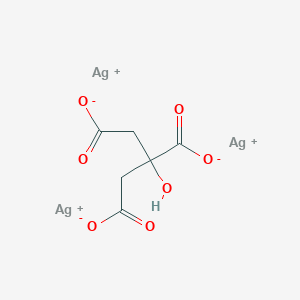
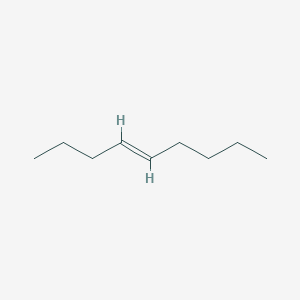
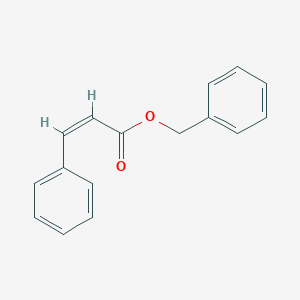
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
